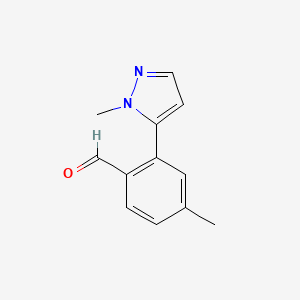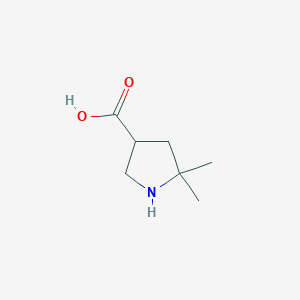
5,5-Dimethylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
5,5-Dimethylpyrrolidine-3-carboxylic acid (DMPCA) is an organic compound belonging to the class of pyrrolidines. It is a colorless liquid with a characteristic pyrrolidine-like odor and is soluble in water. DMPCA is used in a variety of applications, including synthesis and as a reagent in chemical reactions. It has also been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The reaction of dialkyl 2-butynoate with aniline and formaldehyde led to a revision of the product's structure, initially thought to be Dimethyl 3-(aryl)-3,6-dihydro-2H-1,3-oxazine4,5-dicarboxylate, to Methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate, highlighting the complexity and reactivity of these compounds in synthesis reactions (Srikrishna, Sridharan, & Prasad, 2010).
Antileukemic Activity
- 5-Thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and their derivatives were synthesized and evaluated for their antileukemic activity, demonstrating the potential of nitrogen-containing heterocycles in developing new therapeutic agents (Ladurée et al., 1989).
Molecular Design
- A study on the design and synthesis of molecular umbrellas derived from cholic acid, spermidine, and 5-(dimethylamino)-1-naphthalenesulfonyl (dansyl) showed effective shielding of the dansyl moiety from water, suggesting applications in drug delivery systems and molecular design (Janout, Lanier, & Regen, 1997).
Enantioselectivity in Synthesis
- The effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain diesters was investigated, providing insights into the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).
Polymer Synthesis
- Novel polyesters based on nitrogen-containing heterocycles were synthesized, with the study suggesting that these materials could have applications in the creation of alkyd resins with potential biological activity (Sugralina et al., 2018).
Propiedades
IUPAC Name |
5,5-dimethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(4-8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVCDYJGFRJIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine](/img/structure/B1530639.png)
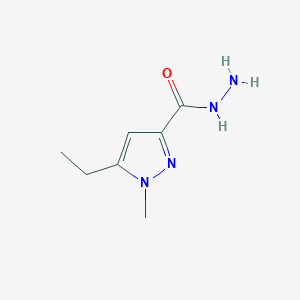
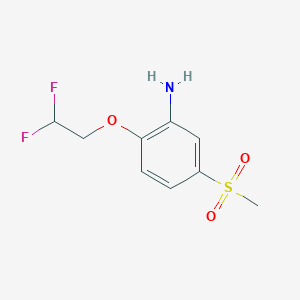
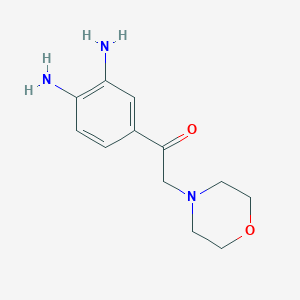
![[(1,4-Dimethyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B1530646.png)
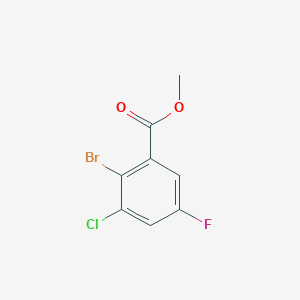
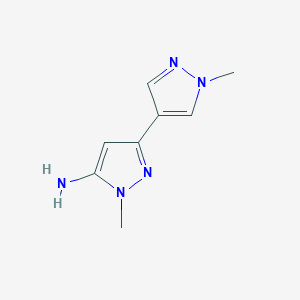
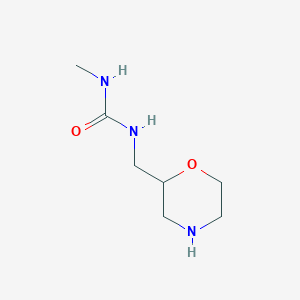
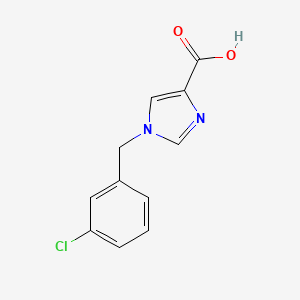
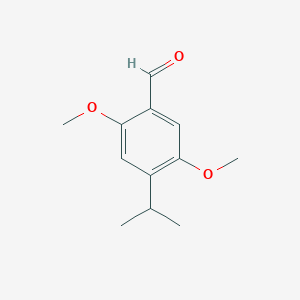
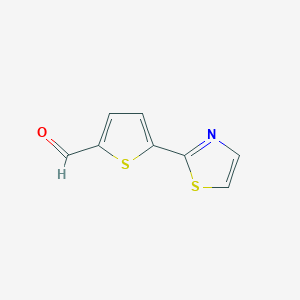
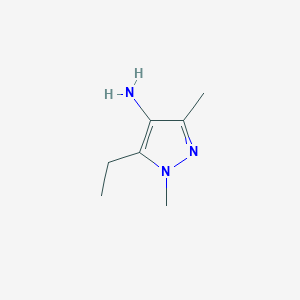
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)
